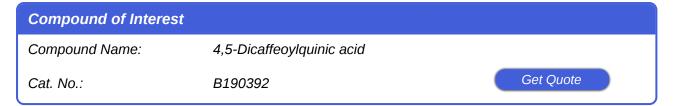


# Application Notes and Protocols for High-Purity 4,5-Dicaffeoylquinic Acid

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#### Introduction

**4,5-Dicaffeoylquinic acid** (4,5-DCQA), also known as Isochlorogenic acid C, is a polyphenolic compound naturally occurring in various plants, including Gynura divaricata, Laggera alata, and Artemisia capillaris Thunberg.[1][2] It is a member of the caffeoylquinic acid class, which are esters of caffeic acid and quinic acid.[3] 4,5-DCQA has garnered significant interest in the scientific community due to its diverse and potent biological activities. These properties make it a valuable compound for research in pharmacology, drug development, and life sciences. This document provides an overview of its commercial availability, key applications, and detailed protocols for its use in relevant experimental models.

## Commercial Suppliers of High-Purity 4,5-Dicaffeoylquinic Acid

High-purity **4,5-Dicaffeoylquinic acid** is available from several commercial suppliers, ensuring its accessibility for research purposes. The quality and purity of the compound are critical for obtaining reliable and reproducible experimental results.



Supplier	Purity	Available Sizes	CAS Number
MedChemExpress	>98%	10 mg, 25 mg, 50 mg, 100 mg	57378-72-0
APEXBIO	>98%	10 mg, 50 mg, 100 mg	57378-72-0
Cayman Chemical	≥98%	5 mg, 10 mg, 25 mg, 50 mg	57378-72-0
RayBiotech	98%	5 mg, 10 mg	57378-72-0
TargetMol Chemicals	Not Specified	Inquire	57378-72-0
Alfa Chemistry	Not Specified	Inquire	57378-72-0
BOC Sciences	Not Specified	Inquire	57378-72-0

## **Key Applications and Biological Activities**

**4,5-Dicaffeoylquinic acid** exhibits a wide range of pharmacological effects, making it a subject of investigation for various therapeutic areas.

- Anti-Inflammatory Activity: 4,5-DCQA has demonstrated potent anti-inflammatory properties.
   It can suppress the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[4][5] This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the downregulation of NF-κB and MAPK signaling pathways.[5]
- Antioxidant Properties: As a polyphenol, 4,5-DCQA is a strong antioxidant.[1] It effectively scavenges free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and can inhibit superoxide production in neutrophils.[4] This activity is linked to its potential to activate the Nrf2 pathway, a key regulator of cellular antioxidant responses.[3][6]
- Antiviral Effects: The compound has shown notable antiviral activity, particularly against the
  Human Immunodeficiency Virus (HIV). It acts as an inhibitor of HIV-1 integrase, a crucial
  enzyme for viral replication, by targeting its 3' end processing and joining activities.[4][7] It
  also shows inhibitory effects on the hepatitis B virus (HBV) by significantly reducing the
  expression of HBsAg and HBeAg.[1]



- Anti-Diabetic Potential: 4,5-DCQA has been investigated for its role in managing diabetes. It acts as an inhibitor of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, which can help regulate blood glucose levels.[1][8] Studies in type 2 diabetic mice have shown that it can reduce islet cell apoptosis, improve pancreatic function, and enhance insulin sensitivity.[1]
- Anti-Cancer Activity: Research indicates that 4,5-DCQA can inhibit the proliferation of cancer cells. For instance, it has been shown to induce cell cycle arrest and inactivate the antiapoptotic protein Bcl-2 in DU-145 prostate cancer cells.[1]
- Hepatoprotective Effects: The compound demonstrates protective effects on liver cells. It has an anti-apoptotic effect in D-GalN-challenged hepatocytes and can improve cell viability significantly.[1]
- Anti-Melanogenic Properties: 4,5-DCQA can inhibit melanogenesis (pigment production).[2]
   It reduces melanin synthesis by decreasing the activity and expression of tyrosinase and tyrosinase-related protein-1 (TRP-1).[2][4]

## **Summary of Quantitative Biological Data**

The following table summarizes key quantitative data from various in vitro assays, highlighting the potency of **4,5-Dicaffeoylquinic acid**.



Assay / Model	Target / Effect	Result (IC50 / EC50)	Reference
HIV-1 Integrase Assay	3' End Processing	0.13 μg/mL	[4]
HIV-1 Integrase Assay	3' End Joining	0.24 μg/mL	[4]
HIV-1 Replication Assay	Inhibition in MT-2 T cells	EC50 = 2 μg/mL	[4]
Antioxidant Assay	DPPH Radical Scavenging	IC50 = 19.8 μM	[4]
Neutrophil Superoxide Assay	fMLF/Cytochalasin B- induced	IC50 = 1.49 μM	[4]
Anti-inflammatory Assay	LPS-induced Nitrite Production	Dose-dependent reduction (1-4 μM)	[5]
Anti-inflammatory Assay	LPS-induced PGE2 Production	55% inhibition at 4 μM	[5]
Anti-melanogenesis Assay	Melanin Synthesis Inhibition	84% inhibition at 25 μΜ	[4]
Mushroom Tyrosinase Assay	Direct Enzyme Inhibition	32% inhibition at 50 μΜ	[2]

## **Experimental Protocols**

This section provides detailed methodologies for key experiments involving **4,5- Dicaffeoylquinic acid**.

# Protocol 1: In Vitro Anti-Inflammatory Activity in Macrophages

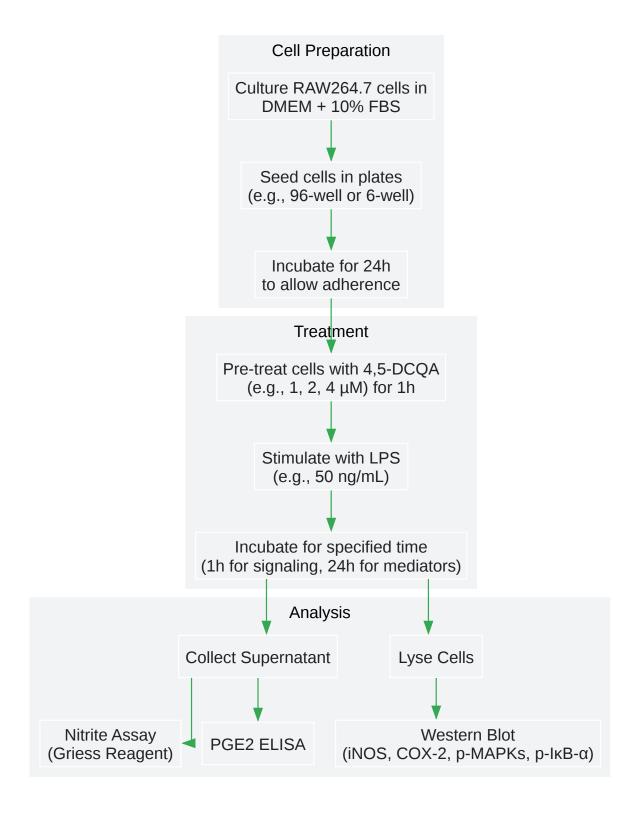
This protocol details the procedure to evaluate the anti-inflammatory effects of 4,5-DCQA on lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells.

#### 1. Materials and Reagents:



- **4,5-Dicaffeoylquinic acid** (high-purity)
- RAW264.7 macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Griess Reagent
- PGE2 ELISA Kit
- Reagents for Western Blotting (lysis buffer, antibodies for iNOS, COX-2, p-lκB-α, NF-κB p65, p-ERK, p-JNK, p-p38, and loading controls)
- 2. Cell Culture and Treatment Workflow:





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Caption: Workflow for in vitro anti-inflammatory testing of 4,5-DCQA.

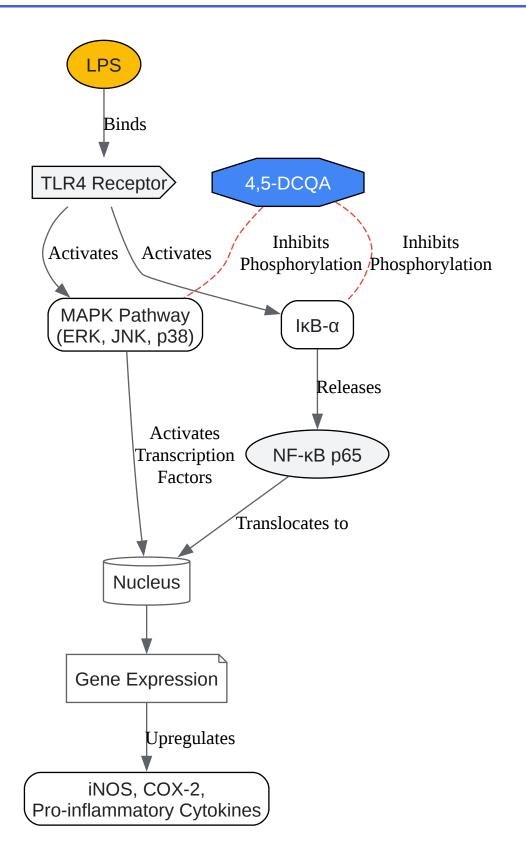


#### 3. Methodologies:

- Cell Viability (MTT Assay):
  - Seed RAW264.7 cells in a 96-well plate.
  - Treat cells with various concentrations of 4,5-DCQA (e.g., 2.5 to 40 μM) for 24 hours.[5]
  - Add MTT solution and incubate for 4 hours.
  - Add solubilization solution (e.g., DMSO) and read absorbance at 570 nm. This ensures the tested concentrations of 4,5-DCQA are not cytotoxic.
- Nitrite and PGE2 Measurement:
  - Follow the treatment workflow above. After 24h of LPS stimulation, collect the cell culture supernatant.
  - For nitrite: Mix supernatant with Griess reagent and measure absorbance at 540 nm.[5]
  - For PGE2: Use a commercial ELISA kit according to the manufacturer's instructions.[5]
- Western Blot Analysis:
  - For iNOS/COX-2: Lyse cells after 24h of LPS stimulation.
  - For signaling proteins (p-MAPKs, p-IκB-α): Lyse cells after 1h of LPS stimulation.
  - Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary antibodies followed by HRP-conjugated secondary antibodies.
  - Visualize bands using an ECL detection system.
- 4. Signaling Pathway Analysis:

The anti-inflammatory effects of 4,5-DCQA are mediated by the inhibition of key proinflammatory signaling pathways.





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Caption: 4,5-DCQA inhibits LPS-induced inflammatory signaling pathways.



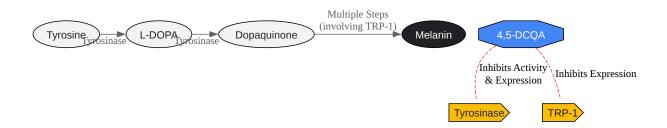
## **Protocol 2: In Vitro Melanogenesis Inhibition Assay**

This protocol describes how to assess the anti-pigmentation activity of 4,5-DCQA using B16-F10 murine melanoma cells.

- 1. Materials and Reagents:
- 4,5-Dicaffeoylquinic acid (high-purity)
- B16-F10 melanoma cell line
- DMEM with 10% FBS
- $\alpha$ -Melanocyte-stimulating hormone ( $\alpha$ -MSH) (optional, for stimulation)
- NaOH (1N)
- Reagents for tyrosinase activity assay (e.g., L-DOPA)
- Reagents for Western Blotting (antibodies for tyrosinase, TRP-1)
- 2. Methodologies:
- Melanin Content Assay:
  - Seed B16-F10 cells in a 6-well plate and allow them to adhere.
  - $\circ$  Treat cells with various concentrations of 4,5-DCQA (e.g., up to 25  $\mu$ M) for 72 hours.[4]  $\alpha$ -MSH can be added to stimulate melanin production.
  - Wash the cells with PBS and lyse the cell pellet with 1N NaOH.
  - Heat at 80°C for 1 hour to solubilize the melanin.
  - Measure the absorbance of the supernatant at 405 nm.
  - Normalize melanin content to total protein content.
- Cellular Tyrosinase Activity Assay:



- Treat cells as described for the melanin content assay.
- Wash cells with PBS and lyse with a buffer containing Triton X-100.
- Add L-DOPA to the cell lysate and incubate at 37°C.
- Measure the formation of dopachrome by reading the absorbance at 475 nm.
- Normalize tyrosinase activity to total protein content.
- Cell-Free Mushroom Tyrosinase Assay:
  - To determine if 4,5-DCQA directly inhibits the enzyme, perform a cell-free assay.[2]
  - In a 96-well plate, combine mushroom tyrosinase solution and various concentrations of 4,5-DCQA.
  - Initiate the reaction by adding L-DOPA.
  - Monitor the change in absorbance at 475 nm over time.
- 3. Mechanism of Action Visualization:



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Caption: 4,5-DCQA inhibits key enzymes in the melanogenesis pathway.



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